molecular formula C19H21N5O3S B2383429 N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1396814-41-7

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

カタログ番号: B2383429
CAS番号: 1396814-41-7
分子量: 399.47
InChIキー: IHWXFFDBOCWWIC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetically designed small molecule recognized for its potent inhibitory activity against a range of protein kinases. Its core research value lies in its application as a highly efficacious dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Fibroblast Growth Factor Receptor 1 (FGFR1) tyrosine kinases. This dual-targeting mechanism positions it as a crucial tool for investigating angiogenic pathways and tumorigenesis, as it simultaneously disrupts two critical signaling axes that promote blood vessel formation and cancer cell proliferation. Researchers utilize this compound primarily in preclinical studies focused on anti-angiogenic therapy and oncology , where it has been shown to effectively suppress endothelial cell survival and tumor growth in various model systems. The molecular structure, featuring a tetrahydronaphthalene-sulfonamide moiety linked to an imidazolyl-pyridazinone scaffold, is characteristic of ATP-competitive kinase inhibitors that bind to the active site of these enzymes. By blocking the signaling of VEGFR2 and FGFR1, this compound provides a powerful means to probe the complex crosstalk and compensatory mechanisms within receptor tyrosine kinase (RTK) networks, offering insights into resistance mechanisms and potential combination treatment strategies for cancer.

特性

IUPAC Name

N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c25-19-8-7-18(23-11-9-20-14-23)22-24(19)12-10-21-28(26,27)17-6-5-15-3-1-2-4-16(15)13-17/h5-9,11,13-14,21H,1-4,10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWXFFDBOCWWIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCN3C(=O)C=CC(=N3)N4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including an imidazole ring, a pyridazine moiety, and a sulfonamide group, suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula and Weight

  • Molecular Formula : C19H21N5O3S
  • Molecular Weight : 399.5 g/mol .

Structural Features

The compound contains:

  • An imidazole ring , known for its role in biological systems.
  • A pyridazine moiety , which contributes to its pharmacological properties.
  • A sulfonamide group , which is associated with various biological activities.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds containing imidazole and pyridazine rings. For instance, similar compounds have demonstrated significant antiproliferative effects against various cancer cell lines. The compound under discussion may exhibit similar activities due to its structural components.

Case Study: Antiproliferative Activity

In a study evaluating related imidazole derivatives, compounds showed IC50 values in the nanomolar range against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) . While specific data on N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is limited, it is hypothesized that it may similarly induce cell cycle arrest and apoptosis in cancer cells.

The mechanisms through which this compound exerts its biological effects are not fully elucidated yet. However, related compounds have been shown to interact with specific molecular targets:

  • Binding to Tubulin : Compounds with similar structures have been reported to inhibit tubulin polymerization, leading to mitotic arrest .
  • Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes or interact with cellular targets through hydrogen bonding .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological Activity
Compound AImidazole ringAntimicrobial
Compound BPyridazine coreAntitumor
Compound CDioxole unitAnti-inflammatory

This table illustrates how structural variations among compounds can influence their biological activities. The presence of imidazole and pyridazine rings in N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide suggests potential for diverse pharmacological applications.

Future Research Directions

Further research is needed to:

  • Elucidate Mechanisms : Detailed studies should aim to clarify the specific mechanisms by which this compound interacts with biological targets.
  • Evaluate Therapeutic Potential : In vivo studies are essential to assess the therapeutic efficacy and safety profile of this compound.
  • Explore Combination Therapies : Investigating the effects of this compound in combination with existing therapies could enhance its clinical applicability.

類似化合物との比較

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules from the literature:

Compound Name Core Structure Key Substituents Functional Groups Synthesis Method Reference
Target Compound Pyridazinone + Tetralin Imidazol-1-yl, ethyl-sulfonamide Sulfonamide, pyridazinone, imidazole Likely multi-step alkylation
2-(4-((Naphthalen-1-yloxy)methyl)-1H-triazol-1-yl)-N-phenylacetamide (6a ) Triazole Naphthalenyloxy, phenylacetamide Amide, triazole, ether Cu-catalyzed click chemistry
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-(trifluoromethyl)pyridine derivative (41 ) Pyrrole Trifluoromethylpyridinyl, imidazole Carboxamide, imidazole Multi-step coupling reactions
Diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine (1l ) Imidazo[1,2-a]pyridine Nitrophenyl, cyano Ester, nitrile One-pot two-step reaction
N-(((3S,3aS)-7-(6-imidazolylpyridin-3-yl)-benzo[b]oxazolo[3,4-d]oxazin-3-yl)methyl)acetamide (48 ) Benzo-oxazolo-oxazine Imidazolylpyridinyl Acetamide, oxazine Suzuki-Miyaura coupling

Key Differences and Similarities

Core Heterocycles: The target compound’s pyridazinone ring differs from the triazole (in 6a), imidazo[1,2-a]pyridine (in 1l), and benzo-oxazolo-oxazine (in 48).

Sulfonamide vs. Amide/Ester Groups :

  • The sulfonamide group in the target compound may confer stronger acidity (pKa ~10–11) compared to carboxamides (pKa ~15–17) or esters, influencing solubility and interaction with basic residues in biological targets.

Synthetic Routes: The target compound likely requires alkylation or nucleophilic substitution to attach the ethyl-linked pyridazinone to the tetralin-sulfonamide. In contrast, 6a employs click chemistry for triazole formation , while 48 uses Suzuki coupling for aryl-aryl bond formation .

Spectroscopic Features: IR Spectroscopy: The target compound’s sulfonamide would exhibit S=O stretches at ~1350–1150 cm⁻¹, similar to sulfonamide drugs. The pyridazinone carbonyl (C=O) would appear near 1670 cm⁻¹, akin to amides in 6a (1671 cm⁻¹) . NMR: The tetralin protons would resonate as multiplet signals in the δ 1.5–2.5 ppm range (CH2 groups) and δ 6.5–7.5 ppm (aromatic protons), distinct from the naphthalene protons in 6a (δ 7.2–8.4 ppm) .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

The synthesis involves multi-step reactions, typically starting with 1,3-dipolar cycloaddition or nucleophilic substitution to assemble the imidazole-pyridazine core. Key steps include:

  • Using Cu(OAc)₂ (10 mol%) as a catalyst for click chemistry reactions to form triazole or imidazole linkages .
  • Employing polar aprotic solvents (e.g., DMSO, THF) under inert atmospheres to minimize side reactions .
  • Optimizing temperature (room temperature to 80°C) and reaction time (6–8 hours) to balance yield and purity .
  • Monitoring progress via TLC (hexane:ethyl acetate, 8:2) and isolating products via recrystallization (ethanol) .

Q. Which characterization techniques are critical for confirming the compound’s structure and purity?

  • NMR Spectroscopy : Analyze proton environments (e.g., imidazole protons at δ 8.36 ppm, sulfonamide NH at δ 10.79 ppm) and carbon backbone (e.g., carbonyl at ~165 ppm) .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at 1671–1682 cm⁻¹, sulfonamide S=O at ~1300 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight via HRMS (e.g., [M+H]⁺ calculated 404.1359, observed 404.1348) .
  • Chromatography : Use HPLC (≥98% purity) and TLC for purity assessment .

Q. How can thermal stability and phase transitions be evaluated?

Perform DSC to identify melting points and TGA to assess decomposition temperatures. For similar sulfonamides, thermal stability is typically observed up to 200–250°C, with phase transitions correlating with crystallinity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance biological activity?

  • Modify substituents : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring or vary the tetrahydronaphthalene moiety to alter hydrophobicity .
  • Docking studies : Use AutoDock or Schrödinger to predict interactions with targets (e.g., enzymes with sulfonamide-binding pockets) .
  • In vitro assays : Test analogs against relevant cell lines or enzymes, standardizing conditions (e.g., pH, temperature) to minimize variability .

Q. What computational strategies are effective for target identification and binding mode analysis?

  • Molecular dynamics simulations : Simulate ligand-protein interactions over 100+ ns to assess stability (e.g., GROMACS or AMBER) .
  • Pharmacophore modeling : Identify critical features (e.g., sulfonamide -SO₂NH₂, imidazole N) using tools like MOE .
  • QSAR models : Corrogate electronic (HOMO/LUMO) and steric parameters (logP) with bioactivity data .

Q. How can contradictory bioactivity data across studies be resolved?

  • Standardize assays : Replicate experiments under controlled conditions (e.g., fixed ATP concentration in kinase assays) .
  • Structural validation : Confirm compound identity via X-ray crystallography (SHELX refinement ) or 2D-NMR (NOESY for spatial proximity) .
  • Meta-analysis : Compare data across studies, focusing on common endpoints (e.g., IC₅₀) and excluding outliers via Grubbs’ test .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Catalyst optimization : Replace Cu(OAc)₂ with Ru-based catalysts for selective cycloaddition .
  • Flow chemistry : Use continuous reactors to control exothermic reactions and improve mixing .
  • Byproduct tracking : Employ LC-MS to identify impurities (e.g., unreacted azides) and adjust stoichiometry .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate NMR assignments with COSY and HSQC to resolve signal overlap .
  • Crystallography : Refine crystal structures using SHELXL (CCDC deposition recommended) .
  • Scale-up : Transition from batch to flow reactors for reproducibility; optimize solvent (e.g., t-BuOH/H₂O) for solubility .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。